

The Definitive Spectroscopic Guide to Undecanophenone: A Handbook for Advanced Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Undecanophenone*

Cat. No.: *B1581929*

[Get Quote](#)

Foreword: Beyond the Structure, Understanding the Signature

In the realm of drug development and materials science, the precise characterization of molecular entities is not merely a procedural step but the very foundation of innovation and safety. **Undecanophenone** (1-phenylundecan-1-one), a long-chain aromatic ketone, serves as a quintessential model for understanding the interplay between aliphatic and aromatic moieties within a single molecule. Its relevance spans from being a building block in organic synthesis to a potential pharmacophore in medicinal chemistry.

This guide eschews a conventional, templated approach. Instead, it is structured to provide a holistic and practical understanding of **undecanophenone**'s spectroscopic signature. As seasoned researchers, we recognize that data is meaningless without context. Therefore, this document emphasizes the "why" behind the "what"—exploring the causal relationships that govern spectral outcomes and informing a rational, predictive approach to molecular characterization. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the logic of its interpretation and the methodology for its robust acquisition.

Molecular Identity: Structure and Physicochemical Properties

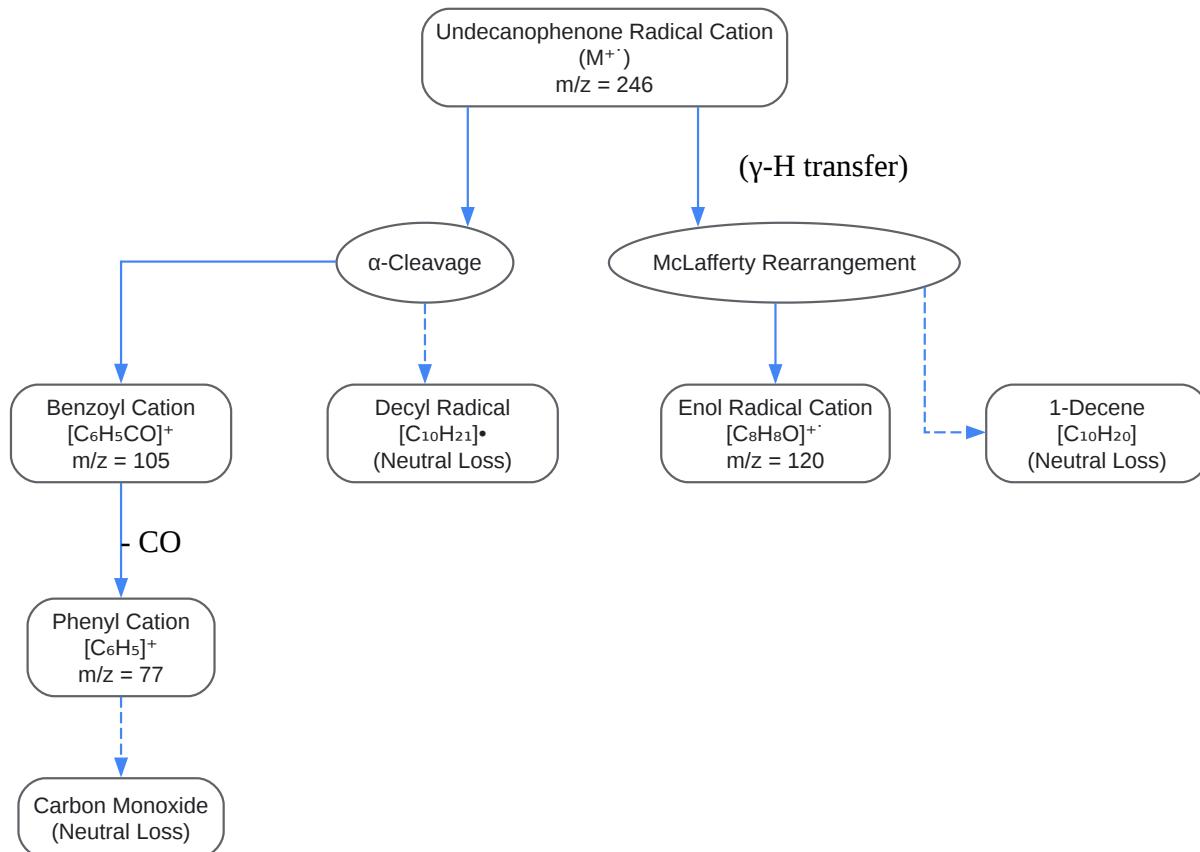
Before dissecting its spectral properties, it is crucial to establish the molecular architecture of **undecanophenone**.

Diagram 1: Chemical Structure of **Undecanophenone**

Structure of 1-phenylundecan-1-one.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O	[NIST]
Molecular Weight	246.39 g/mol	[NIST]
IUPAC Name	1-phenylundecan-1-one	[NIST]
Synonyms	n-Undecanophenone, Phenyl decyl ketone	[NIST]

Mass Spectrometry (MS): Unraveling the Molecular Framework through Fragmentation


Mass spectrometry provides two primary pieces of information: the molecular weight and structural details inferred from fragmentation patterns. For **undecanophenone**, Electron Ionization (EI) is a robust technique that imparts sufficient energy to induce characteristic cleavages.

Interpreting the EI-MS Spectrum

The mass spectrum of **undecanophenone** is characterized by a discernible molecular ion peak and two dominant fragmentation pathways typical of aromatic ketones: α -cleavage and McLafferty rearrangement.

m/z (charge/mass ratio)	Proposed Fragment Ion	Identity	Significance
246	$[\text{C}_{17}\text{H}_{26}\text{O}]^{+}$	Molecular Ion (M^{+})	Confirms the molecular weight of the compound.
120	$[\text{C}_8\text{H}_8\text{O}]^{+}$	McLafferty Rearrangement Product	A highly characteristic peak for ketones with a γ -hydrogen on the alkyl chain.
105	$[\text{C}_7\text{H}_5\text{O}]^{+}$	Benzoyl Cation	Result of α -cleavage; a dominant peak confirming the benzoyl moiety.
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl Cation	Result of the loss of CO from the benzoyl cation.

Diagram 2: Key Fragmentation Pathways of **Undecanophenone**

[Click to download full resolution via product page](#)

Major fragmentation routes for **undecanophenone** under Electron Ionization.

Expert Insights: The high intensity of the benzoyl cation (m/z 105) is a testament to its resonance stabilization, making α -cleavage a highly favorable process.^[1] The presence of the m/z 120 peak from the McLafferty rearrangement is equally diagnostic, confirming the presence of at least three carbons in the alkyl chain with an available γ -hydrogen.^{[2][3]} The competition between these two pathways provides a reliable fingerprint for identifying long-chain alkyl aryl ketones.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~1 mg of **undecanophenone** in 1 mL of a volatile solvent (e.g., dichloromethane or methanol). The choice of a volatile solvent is critical to ensure efficient sample introduction and prevent contamination of the ion source.
- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal. GC provides separation from any potential impurities prior to analysis.
- GC Parameters:
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for this analyte.
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 °C to ensure rapid volatilization.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min. This gradient ensures good peak shape and separation.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for library matching.[4]
 - Mass Range: Scan from m/z 40 to 300. This range will capture all significant fragments as well as the molecular ion.
 - Source Temperature: 230 °C.
- Data Analysis: Integrate the chromatogram to locate the **undecanophenone** peak. Extract the corresponding mass spectrum and identify the molecular ion and key fragments as detailed in the interpretation section. Compare the obtained spectrum against a reference database like the NIST Mass Spectral Library for confirmation.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid tool for confirming the presence of key functional groups by detecting their vibrational frequencies. For **undecanophenone**, the most prominent features are the carbonyl stretch and the absorptions related to the aromatic and aliphatic C-H bonds.

Interpreting the IR Spectrum

The IR spectrum of **undecanophenone** can be logically divided into the functional group region ($>1500\text{ cm}^{-1}$) and the fingerprint region ($<1500\text{ cm}^{-1}$). The diagnostic peaks are located in the former.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Significance
~3060	C-H Stretch	Aromatic ($\text{sp}^2\text{ C-H}$)	Confirms the presence of the phenyl ring.[6]
2925 & 2855	C-H Stretch	Aliphatic ($\text{sp}^3\text{ C-H}$)	Strong absorptions confirming the long alkyl chain.
~1685	C=O Stretch	Aromatic Ketone	The key diagnostic peak. Its position below 1700 cm^{-1} is characteristic of a carbonyl group conjugated with an aromatic ring.[7][8]
~1600 & ~1450	C=C Stretch	Aromatic Ring	Confirms the benzene ring skeleton.

Expert Insights: The position of the carbonyl (C=O) stretch is particularly informative. A typical saturated ketone absorbs around 1715 cm^{-1} .[9] The shift to a lower wavenumber (~ 1685 cm^{-1})

in **undecanophenone** is a direct consequence of resonance between the carbonyl group and the phenyl ring, which slightly weakens the C=O double bond character. This conjugation effect is a reliable indicator for distinguishing aromatic ketones from their aliphatic counterparts.

Experimental Protocol: Acquiring a Clean IR Spectrum

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount (a few milligrams) of pure **undecanophenone** (which is solid at room temperature) directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.
- Sample Preparation (Thin Film - if sample is melted):
 - Gently warm the sample to just above its melting point.
 - Place one drop of the molten liquid onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top and gently press to create a thin liquid film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Background Scan: First, run a background scan with no sample present. This is a critical self-validating step to subtract the absorbance of atmospheric CO₂ and water vapor.
 - Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.
 - Parameters: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for routine identification.
- Data Analysis: Process the spectrum to label the wavenumbers of the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom in the molecule.

^1H NMR: Proton Environments and Connectivity

The ^1H NMR spectrum of **undecanophenone** is well-resolved, with distinct regions for the aromatic, alpha-methylene, bulk methylene, and terminal methyl protons. The data presented here is inferred from its close homolog, laurophenone, and adjusted for **undecanophenone**.^[8]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.95	Doublet of doublets	2H	H-ortho	Deshielded by the anisotropic effect of the carbonyl group.
~7.50	Multiplet	3H	H-meta, H-para	Typical chemical shift for meta and para protons on a substituted benzene ring.
~2.95	Triplet	2H	α -CH ₂	Deshielded by the adjacent electron- withdrawing carbonyl group. The triplet pattern arises from coupling to the β -CH ₂ group.
~1.70	Quintet	2H	β -CH ₂	Slightly deshielded protons, adjacent to the α -CH ₂ group.

~1.25	Broad singlet	14H	$(\text{CH}_2)_7$	The bulk methylene protons of the long alkyl chain are in very similar chemical environments, leading to an overlapped, broad signal.
~0.88	Triplet	3H	$\omega\text{-CH}_3$	The terminal methyl group, least affected by the carbonyl group, appearing in the typical upfield aliphatic region.

Expert Insights: The chemical shift of the α -methylene protons (~2.95 ppm) is a key diagnostic signal. Its downfield position relative to the other aliphatic protons is a direct result of the inductive effect of the carbonyl oxygen. The integration values are crucial for confirming the length of the alkyl chain.

^{13}C NMR: The Carbon Skeleton

The ^{13}C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon is particularly diagnostic due to its extreme downfield shift. Data is predicted based on values for close homologs like decanophenone and laurophenone.[\[7\]](#)

Chemical Shift (δ , ppm)	Assignment	Rationale
~200.0	C=O	The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp^2 hybridization. Its position is characteristic of an aromatic ketone.[3]
~137.0	C-ipso	The quaternary aromatic carbon directly attached to the carbonyl group.
~133.0	C-para	Aromatic CH.
~128.5	C-meta	Aromatic CH.
~128.0	C-ortho	Aromatic CH.
~38.5	α -CH ₂	Deshielded by the adjacent carbonyl group.
~31.9 - 29.3	Bulk (CH ₂) ₇	The central methylene carbons of the long alkyl chain, which have very similar chemical shifts.
~24.5	β -CH ₂	Carbon adjacent to the alpha-carbon.
~22.7	ω -1 CH ₂	The second to last carbon in the alkyl chain.
~14.1	ω -CH ₃	The terminal methyl carbon.

Expert Insights: The carbonyl resonance around 200 ppm is unambiguous evidence of a ketone or aldehyde. In this case, the absence of a proton signal between 9-10 ppm in the ¹H NMR spectrum definitively confirms the structure as a ketone. The cluster of signals between 29-32 ppm is characteristic of the repeating methylene units in a long alkyl chain.

Experimental Protocol: High-Resolution NMR Data Acquisition

- Sample Preparation: Dissolve 10-20 mg of **undecanophenone** in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard choice as it dissolves a wide range of organic compounds and its residual solvent peak is well-known.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, defining the 0 ppm point on the chemical shift scale. This is a critical step for ensuring data accuracy and comparability.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans are typically sufficient.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: A higher number of scans (e.g., 512 or 1024) is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the

TMS peak to 0 ppm. Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of **undecanophenone** through MS, IR, and NMR spectroscopy provides a self-validating web of evidence that confirms its molecular structure. Mass spectrometry establishes the molecular weight and key structural motifs like the benzoyl group. Infrared spectroscopy offers rapid confirmation of the conjugated carbonyl and other functional groups. Finally, ^1H and ^{13}C NMR provide a detailed, atom-by-atom map of the entire molecular framework. This guide has demonstrated that a deep understanding of the principles behind each technique, coupled with robust experimental protocols, allows for the unambiguous and confident characterization of complex organic molecules, a cornerstone of advanced scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0031627) [hmdb.ca]
- 2. compoundchem.com [compoundchem.com]
- 3. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. LAUROPHENONE(1674-38-0) ^1H NMR [m.chemicalbook.com]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1-Phenyl-1-dodecanone | C₁₈H₂₈O | CID 74292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- To cite this document: BenchChem. [The Definitive Spectroscopic Guide to Undecanophenone: A Handbook for Advanced Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581929#spectroscopic-data-of-undecanophenone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com